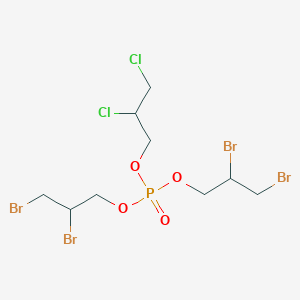
5,5'-Oxybis(2-aminophenol)
Übersicht
Beschreibung
5,5'-Oxybis(2-aminophenol) is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is commonly referred to as OAP, and its chemical formula is C12H12N2O2. OAP is a white crystalline solid that is soluble in water and other polar solvents. In
Wissenschaftliche Forschungsanwendungen
OAP has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of electrochemistry. OAP has been shown to have excellent electrochemical properties, making it a potential candidate for use in electrochemical sensors and other devices. OAP has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, OAP has been studied for its potential use as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of OAP is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cells and tissues. OAP has been shown to increase the levels of ROS in cells, which can lead to cell death. This mechanism of action is being studied for its potential use in cancer treatment.
Biochemical and Physiological Effects
OAP has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage. OAP has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, OAP has been shown to have antibacterial properties, which can help to fight bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using OAP in lab experiments is its excellent electrochemical properties. OAP can be used as an electrochemical sensor for the detection of various analytes. Another advantage is its low toxicity, which makes it a safe compound to work with in the laboratory. However, one of the limitations of using OAP in lab experiments is its limited solubility in non-polar solvents. This can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of OAP. One area of research is the development of new synthesis methods that can increase the yield of OAP and improve its purity. Another area of research is the study of the mechanism of action of OAP in more detail. This could lead to the development of new treatments for various diseases. Finally, OAP could be studied for its potential use in other fields of science such as materials science and nanotechnology.
Conclusion
In conclusion, 5,5'-Oxybis(2-aminophenol) is a chemical compound that has a wide range of potential applications in various fields of science. Its excellent electrochemical properties make it a promising candidate for use in electrochemical sensors and other devices. Its potential use in the treatment of various diseases is also being studied. While there are some limitations to its use in lab experiments, the future directions for the study of OAP are promising.
Eigenschaften
IUPAC Name |
2-amino-5-(4-amino-3-hydroxyphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXSDAGPJYALFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619300 | |
| Record name | 3,3'-Oxybis(6-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Oxybis(2-aminophenol) | |
CAS RN |
20817-05-4 | |
| Record name | 3,3'-Oxybis(6-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Phenyl-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1629131.png)

![3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1629134.png)





